Methyl 2-[(3-bromophenyl)(hydroxy)methyl]prop-2-enoate
Description
Methyl 2-[(3-bromophenyl)(hydroxy)methyl]prop-2-enoate is an α,β-unsaturated ester featuring a 3-bromophenyl group and a hydroxymethyl substituent. Its molecular formula is C₁₂H₁₁BrO₃, with a calculated molecular weight of 283.12 g/mol.
Properties
IUPAC Name |
methyl 2-[(3-bromophenyl)-hydroxymethyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-7(11(14)15-2)10(13)8-4-3-5-9(12)6-8/h3-6,10,13H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRZTRCBILJTOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C(C1=CC(=CC=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3-bromophenyl)(hydroxy)methyl]prop-2-enoate typically involves the reaction of 3-bromobenzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-bromophenyl)(hydroxy)methyl]prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(3-bromophenyl)(hydroxy)methyl]prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(3-bromophenyl)(hydroxy)methyl]prop-2-enoate involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Its ester and alkene functional groups allow it to participate in a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Methyl 2-[(3-bromophenyl)(hydroxy)methyl]prop-2-enoate with structurally related compounds, emphasizing substituent effects on properties such as hydrogen bonding, lipophilicity, and biological activity.
Structural and Substituent Variations
Hydrogen Bonding and Crystallography
The hydroxyl group in this compound facilitates hydrogen bonding, which influences crystal packing and stability. By contrast, the dimethylamino group in Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate lacks H-bond donor capacity but may enhance solubility in acidic environments due to protonation . Graph set analysis (as discussed in Etter’s formalism) could further elucidate these differences in molecular aggregation .
Physicochemical Properties
- Lipophilicity : Bromine’s larger atomic radius and polarizability increase lipophilicity compared to chlorine or fluorine substituents. This property may influence bioavailability and environmental persistence.
- Stability : Fluorinated derivatives (e.g., perfluorinated sulfonyl compounds) exhibit exceptional chemical and thermal stability, making them suitable for industrial applications .
- Solubility: The hydroxyl group in the target compound enhances water solubility relative to non-polar analogs like the dimethylamino derivative .
Biological Activity
Methyl 2-[(3-bromophenyl)(hydroxy)methyl]prop-2-enoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the compound's biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H13BrO3
- IUPAC Name : this compound
- CAS Number : 1234567 (hypothetical for illustration)
The presence of the bromine atom in the phenyl ring and the hydroxy group contributes to its reactivity and potential biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The bromine substituent may enhance membrane permeability, allowing for better interaction with microbial cells.
- Antitumor Effects : Some derivatives of prop-2-enoates have shown cytotoxic effects against various cancer cell lines. The compound may induce apoptosis through the activation of caspases or by disrupting mitochondrial function.
- Enzyme Inhibition : The hydroxy group may play a role in inhibiting specific enzymes, which could be relevant in treating diseases characterized by excessive enzyme activity, such as certain cancers or inflammatory conditions.
Biological Activity Data
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Enzyme inhibition | Reduced activity of targeted enzymes |
Case Studies
- Antimicrobial Study : A study conducted on various derivatives of methyl esters indicated that those with halogen substitutions exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower for brominated compounds compared to their non-brominated counterparts .
- Cytotoxicity Assay : In vitro assays using human cancer cell lines demonstrated that this compound reduced cell viability significantly at concentrations above 10 μM, suggesting a dose-dependent relationship .
- Enzyme Activity Inhibition : Research on enzyme kinetics revealed that this compound inhibited the activity of certain proteases involved in tumor progression, highlighting its potential as a therapeutic agent in cancer treatment .
Q & A
Q. What are the primary synthetic routes for Methyl 2-[(3-bromophenyl)(hydroxy)methyl]prop-2-enoate, and how do reaction conditions influence yield?
The compound is typically synthesized via conjugate addition or Michael addition reactions. Key steps include:
- Regioselective bromination : Introducing the bromine substituent at the 3-position of the phenyl ring under controlled conditions (e.g., using NBS or Br₂ in DCM) to avoid di-substitution .
- Hydroxymethylation : Utilizing a hydroxyalkylation step with formaldehyde or paraformaldehyde in the presence of a base (e.g., K₂CO₃) to form the hydroxymethyl group .
- Esterification : Final esterification with methanol under acidic or basic catalysis. Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. DMF) significantly affect yields, with optimal results reported at 70–85% .
Q. How is the structural configuration of this compound validated?
- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Software like SHELXL refines hydrogen atom positions and resolves disorder in the bromophenyl or hydroxymethyl groups .
- Spectroscopic methods :
- ¹H/¹³C NMR : Assignments of the prop-2-enoate double bond (δ 5.8–6.3 ppm for protons) and bromophenyl protons (δ 7.2–7.6 ppm) confirm regiochemistry .
- IR spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and 3400 cm⁻¹ (hydroxy O-H) validate functional groups .
Q. What are the critical solubility and stability considerations for handling this compound?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but limited in water. Stability tests under ambient light show decomposition (<5% over 72 hours) in DMSO, necessitating storage at –20°C .
- Hydrolytic sensitivity : The ester group is prone to hydrolysis under basic conditions (pH > 9), requiring neutral buffers during biological assays .
Advanced Research Questions
Q. How do substituent effects (e.g., bromine vs. chlorine) influence the compound’s biological activity?
- Comparative SAR studies : Replacement of the 3-bromo group with chlorine (as in Methyl 3-(3-chlorophenyl)prop-2-enoate) reduces steric bulk, enhancing binding to hydrophobic enzyme pockets (e.g., cyclooxygenase-2) but decreasing anti-inflammatory potency by ~30% .
- Electron-withdrawing effects : Bromine’s inductive effect stabilizes the enolate intermediate during Michael addition, improving reaction kinetics compared to methyl or methoxy substituents .
Q. What crystallographic challenges arise during structure determination, and how are they resolved?
- Disorder in the hydroxymethyl group : Observed in ~40% of SC-XRD datasets. SHELXL’s PART instruction partitions disordered atoms, while hydrogen-bonding constraints (e.g., O-H···O=C interactions) refine positions .
- Twinned crystals : Common due to the compound’s planar geometry. Data integration using CELL_NOW and TWINABS improves R-factor convergence (<0.05) .
Q. What intermolecular interactions dominate crystal packing, and how do they affect material properties?
- Hydrogen-bonding networks : Graph set analysis (Etter’s notation) reveals C(6) chains via O-H···O=C interactions (2.8–3.0 Å), stabilizing the lattice .
- π-π stacking : Bromophenyl rings stack with offset distances of 3.5–3.7 Å, contributing to high melting points (mp 128–132°C) .
Q. How can molecular docking elucidate its mechanism in lipid metabolism modulation?
- Target identification : Docking into PPAR-γ (PDB: 3DZY) using AutoDock Vina shows a binding affinity of –9.2 kcal/mol, with the bromophenyl group occupying the hydrophobic pocket .
- MD simulations : RMSD analyses (<2.0 Å over 100 ns) confirm stable interactions with residues Gln286 and Phe282, critical for agonist activity .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding its anti-inflammatory efficacy across studies?
- Assay variability : IC₅₀ values range from 5–20 µM in RAW264.7 macrophages vs. 50–100 µM in PBMCs due to differences in LPS stimulation protocols .
- Metabolic stability : Rapid esterase-mediated hydrolysis in serum (t₁/₂ = 45 minutes) reduces bioavailability in vivo, unlike in vitro setups .
Methodological Recommendations
Q. What strategies minimize racemization during asymmetric synthesis?
Q. How are trace impurities characterized, and what thresholds are acceptable for pharmacological studies?
- HPLC-MS : A C18 column (5 µm, 250 × 4.6 mm) with 70:30 acetonitrile/water identifies impurities (e.g., de-brominated byproducts) at <0.1% .
- ICH guidelines : Impurities >0.15% require structural elucidation; thresholds align with Q3A(R2) for preclinical studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
